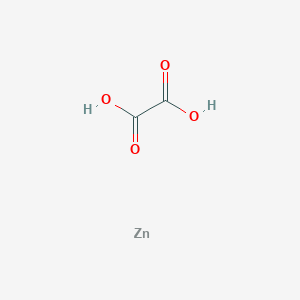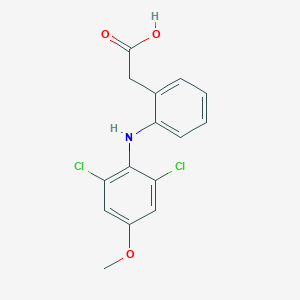
1-Acetyl-4-(methylthio)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-acetyl-4-methylthioazetidinone is a heterocyclic compound that features a four-membered azetidinone ring with an acetyl group and a methylthio substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-4-methylthioazetidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thioamide with an acetylating agent, followed by cyclization to form the azetidinone ring. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis of N-acetyl-4-methylthioazetidinone may involve more efficient and cost-effective methods. These methods could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-acetyl-4-methylthioazetidinone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the azetidinone ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted azetidinones
Applications De Recherche Scientifique
N-acetyl-4-methylthioazetidinone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of N-acetyl-4-methylthioazetidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can enhance the binding affinity of the compound to its target. Additionally, the azetidinone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazoles: Compounds containing a five-membered ring with sulfur and nitrogen atoms.
Azetidinones: Compounds with a four-membered lactam ring.
Thiazolidines: Compounds with a five-membered ring containing sulfur and nitrogen atoms.
Uniqueness
N-acetyl-4-methylthioazetidinone is unique due to the presence of both an acetyl group and a methylthio substituent on the azetidinone ring. This combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it a valuable intermediate in the synthesis of various biologically active molecules.
Propriétés
Numéro CAS |
119873-97-1 |
|---|---|
Formule moléculaire |
C6H9NO2S |
Poids moléculaire |
159.21 g/mol |
Nom IUPAC |
1-acetyl-4-methylsulfanylazetidin-2-one |
InChI |
InChI=1S/C6H9NO2S/c1-4(8)7-5(9)3-6(7)10-2/h6H,3H2,1-2H3 |
Clé InChI |
QUCRKAFKVVHMAX-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC1=O)SC |
SMILES canonique |
CC(=O)N1C(CC1=O)SC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![P-[Tetrahydropyran-2-yloxy]phenylacetylene](/img/structure/B38020.png)


![2-[[(2S)-1-[[2-amino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B38028.png)



